4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(1-acetyl-4H-pyridin-4-yl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)18-9-7-12(8-10-18)14-16(20)21-15(17-14)13-5-3-2-4-6-13/h2-10,12,14H,1H3 |
InChI Key |
LMARMXQFALCPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine ring, followed by the formation of the oxazole ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition, while acetyl-dihydropyridinyl may improve pharmacokinetics .
- Synthetic Feasibility : The target compound’s synthesis likely parallels nitrobenzylidene derivatives but requires validation .
- Unresolved Questions : The biological role of the dihydropyridine moiety and comparative efficacy against tyrosinase or other targets remain unexplored.
Biological Activity
The compound 4-(1-Acetyl-1,4-dihydropyridin-4-yl)-2-phenyloxazol-5(4H)-one is a hybrid molecule that combines elements of dihydropyridine and phenyloxazole structures. This unique combination has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antimicrobial properties. A study highlighted that certain 1,4-dihydropyridine derivatives demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
2. Analgesic Properties
The analgesic activity of related dihydropyridine compounds has been documented extensively. For instance, a study involving hybrid benzamide derivatives showed that these compounds exhibited significant analgesic effects in vivo, with one compound achieving an 81.35% activity rate at a dosage of 5 mg/kg . This suggests that similar mechanisms may be present in the target compound.
3. Antioxidant Activity
Dihydropyridine derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The presence of the oxazole ring in the structure may enhance these properties, contributing to overall cellular health and reducing inflammation.
4. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, studies have shown that certain derivatives possess strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes . This inhibition can lead to therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Similar compounds have been shown to block calcium channels, leading to vasodilation and reduced blood pressure.
- Free Radical Scavenging : The antioxidant activity is likely due to the ability of the oxazole moiety to donate electrons and neutralize free radicals.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in inflammation and pain pathways .
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Case Study 1 : A study on a series of 1,4-dihydropyridine derivatives demonstrated their efficacy in reducing pain responses in animal models, suggesting a promising avenue for developing analgesics .
- Case Study 2 : Another investigation focused on the antibacterial properties of synthesized oxazole derivatives found that they significantly inhibited bacterial growth at low concentrations .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
